3-[2-(2-fluorobenzyl)imidazo[2,1-b][1,3]thiazol-6-yl]-2H-chromen-2-one
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Overview
Description
3-{2-[(2-FLUOROPHENYL)METHYL]IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}-2H-CHROMEN-2-ONE is a complex organic compound that features a unique combination of fluorophenyl, imidazo[2,1-b][1,3]thiazole, and chromenone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(2-FLUOROPHENYL)METHYL]IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}-2H-CHROMEN-2-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 2-fluorobenzylamine with a suitable thiazole precursor, followed by cyclization to form the imidazo[2,1-b][1,3]thiazole core. The final step involves the coupling of this intermediate with a chromenone derivative under specific reaction conditions such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
3-{2-[(2-FLUOROPHENYL)METHYL]IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}-2H-CHROMEN-2-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the molecule.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-{2-[(2-FLUOROPHENYL)METHYL]IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}-2H-CHROMEN-2-ONE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Material Science: Its photophysical properties can be exploited in the development of new materials for electronic and photonic applications.
Synthetic Organic Chemistry: The compound can serve as a building block for the synthesis of more complex molecules with desired properties.
Mechanism of Action
The mechanism of action of 3-{2-[(2-FLUOROPHENYL)METHYL]IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets. For instance, it may bind to DNA or proteins, leading to alterations in their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidines: These compounds share a similar imidazo core but differ in their substitution patterns and additional ring structures.
Fluorophenyl derivatives: Compounds with fluorophenyl groups exhibit similar reactivity in substitution reactions but may differ in their overall biological activity.
Uniqueness
The uniqueness of 3-{2-[(2-FLUOROPHENYL)METHYL]IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}-2H-CHROMEN-2-ONE lies in its combination of fluorophenyl, imidazo[2,1-b][1,3]thiazole, and chromenone moieties, which confer distinct chemical and biological properties not found in other similar compounds .
Properties
Molecular Formula |
C21H13FN2O2S |
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Molecular Weight |
376.4 g/mol |
IUPAC Name |
3-[2-[(2-fluorophenyl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl]chromen-2-one |
InChI |
InChI=1S/C21H13FN2O2S/c22-17-7-3-1-5-13(17)9-15-11-24-12-18(23-21(24)27-15)16-10-14-6-2-4-8-19(14)26-20(16)25/h1-8,10-12H,9H2 |
InChI Key |
AKTQEYYYFVTLNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CN4C=C(SC4=N3)CC5=CC=CC=C5F |
Origin of Product |
United States |
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